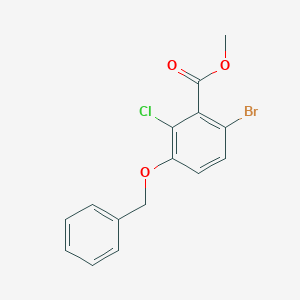

Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

Description

Significance of Polyfunctionalized Aromatic Systems in Chemical Research

Polyfunctionalized aromatic systems are organic compounds that feature a benzene (B151609) ring substituted with multiple, chemically distinct functional groups. This complexity is not arbitrary; it is intentionally designed to impart specific properties and reactivity to the molecule. These systems are ubiquitous structural cores in a vast array of compounds with critical applications in biological science and materials science. chemscene.com

The significance of these systems stems from several key aspects:

Orthogonal Reactivity: Different functional groups can exhibit unique reactivity, allowing chemists to perform sequential chemical modifications at specific sites on the ring without affecting other parts of the molecule. For instance, the presence of multiple, different halogen atoms allows for selective cross-coupling reactions.

Three-Dimensional Scaffolding: The rigid planar structure of the benzene ring, combined with its substituents, provides a well-defined three-dimensional scaffold. This is crucial in drug design for precise interaction with biological targets and in materials science for creating ordered molecular assemblies.

Tuning of Electronic Properties: Substituents can dramatically alter the electron density of the aromatic ring, influencing its reactivity and physical properties, such as absorption and fluorescence, which is vital for developing organic semiconductors and other functional materials. chemicalbook.com Polycyclic aromatic hydrocarbons (PAHs), a related class of compounds, are a cornerstone of materials science, fueling advances in organic electronics. chemicalbook.com

The assembly of these highly functionalized arenes often relies on efficient synthetic strategies, including benzannulation, which builds the aromatic ring from acyclic precursors, and late-stage functionalization, which modifies an existing ring. chemscene.com

Contextualizing Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate within Contemporary Synthetic Chemistry

Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a polysubstituted aromatic compound whose structure suggests its role as a specialized building block in organic synthesis. An analysis of its functional groups reveals its synthetic potential:

Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, converted into an amide, reduced to a primary alcohol, or transformed into a ketone via reaction with organometallic reagents. acs.org

Bromo and Chloro Substituents: The presence of two different halogens offers the potential for selective, stepwise reactions, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond under many palladium-catalyzed conditions, allowing for sequential functionalization at the 6-position followed by a different transformation at the 2-position.

Benzyloxy Group: The benzyloxy group (–OCH₂Ph) is a common and robust protecting group for a hydroxyl (phenol) functionality. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation to unmask the phenol (B47542), which can then undergo further reactions.

This combination of functionalities makes the compound a highly versatile intermediate, likely designed for the efficient construction of complex target molecules, such as pharmaceuticals or advanced materials, where precise control over the introduction of substituents is paramount.

Overview of Research Trajectories for Complex Benzoate (B1203000) Derivatives

Research involving complex benzoate derivatives is dynamic and multifaceted, branching into several key areas. A major focus is their application as precursors in the synthesis of biologically active compounds and pharmaceuticals. For example, 5-bromo-2-chlorobenzoic acid, a structurally related compound, is an important starting material for antidiabetic drugs. patsnap.com This highlights the role of halogenated benzoates as key intermediates in medicinal chemistry.

Another significant research trajectory is in materials science. Phenyl benzoate derivatives are studied for their mesomorphic (liquid crystal) properties, which are crucial for applications in displays and optical devices. google.com The ability to tune the properties of these materials by altering the substitution pattern on the benzoate core is a powerful strategy for developing new technologies.

Furthermore, the development of novel and more efficient synthetic methodologies for preparing these complex derivatives is an active field of research. This includes the use of solid acid catalysts for esterification and the exploration of new catalytic systems to achieve selective functionalization of the aromatic ring. google.comappchemical.com The coordination chemistry of benzoate derivatives with metal ions is also being explored to create new coordination polymers and metal-organic frameworks with unique structural and functional properties.

Table 1: Physicochemical Properties of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

| Property | Value |

|---|---|

| IUPAC Name | Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate |

| Molecular Formula | C₁₅H₁₂BrClO₃ |

| Molecular Weight | 355.61 g/mol |

| CAS Number | Not available in searched databases |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2-chloro-3-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO3/c1-19-15(18)13-11(16)7-8-12(14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPCCAAFFNHMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

A thorough retrosynthetic analysis of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate allows for the identification of key bond disconnections and strategic simplifications of the target molecule into more readily available starting materials.

Disconnection at the Ester Moiety

The most logical initial disconnection is at the ester linkage. This bond is readily formed in the forward synthesis through standard esterification procedures. This disconnection leads to the precursor 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid and methanol (B129727). The synthesis of this carboxylic acid precursor then becomes the primary focus. Given the potential for steric hindrance around the carboxylic acid, specialized esterification methods may be required for high yields, such as using trifluoroacetic anhydride (B1165640) or employing coupling agents like DCC with a DMAP catalyst. acs.orgrasayanjournal.co.in

Disconnection at the Ether Linkage

A further disconnection can be made at the benzyloxy ether bond. This C-O bond is typically formed via a Williamson ether synthesis. francis-press.comjk-sci.comwikipedia.org This retrosynthetic step breaks down 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid into methyl 6-bromo-2-chloro-3-hydroxybenzoate and a suitable benzylating agent, such as benzyl (B1604629) bromide. This approach necessitates the selective protection of the hydroxyl group after the formation of the core aromatic ring.

Strategic Functionalization of the Aromatic Core

The core challenge in the synthesis of this molecule lies in the precise placement of the bromo, chloro, and oxygenated functional groups on the benzene (B151609) ring. Retrosynthetically, this involves the removal of these substituents to arrive at a simpler benzoic acid derivative. A key intermediate in this analysis is 6-bromo-2-chloro-3-hydroxybenzoic acid . The synthesis of this highly substituted aromatic core is non-trivial and requires careful consideration of the directing effects of the substituents. Potential starting materials for the forward synthesis could include 3-hydroxybenzoic acid, 2-chlorobenzoic acid, or an appropriately substituted aniline (B41778) derivative that can be converted to the desired halogenated pattern via Sandmeyer-type reactions.

Approaches to the Halogenated Benzoate (B1203000) Core Precursor

Regioselective Halogenation of Benzoic Acid Derivatives

One common approach is the direct, regioselective halogenation of a simpler benzoic acid derivative. The directing effects of the substituents on the aromatic ring play a crucial role in the outcome of these electrophilic aromatic substitution reactions.

For instance, starting with 2-chlorobenzoic acid, bromination can be directed to the 5-position. Several patented methods describe the monobromination of 2-chlorobenzoic acid in an NBS/sulfuric acid system to produce 5-bromo-2-chlorobenzoic acid. google.comchemicalbook.com To improve the regioselectivity and inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, a catalyst such as sodium sulfide (B99878) or sodium sulfite (B76179) can be added. google.com

Another strategy involves starting with 3-hydroxybenzoic acid. rasayanjournal.co.innih.gov The hydroxyl group is a strong ortho-, para-director. Therefore, direct halogenation would likely lead to a mixture of products. A more controlled approach would involve a sequential introduction of the halogens, possibly with the use of protecting groups to modulate the reactivity and directing effects of the hydroxyl and carboxyl groups.

| Starting Material | Reagents | Product | Key Considerations |

| 2-Chlorobenzoic Acid | NBS, H₂SO₄, Sodium Sulfide | 5-Bromo-2-chlorobenzoic acid | The catalyst is crucial for high regioselectivity. google.comchemicalbook.com |

| 2-Chlorobenzonitrile | Bromination reagent, then hydrolysis | 5-Bromo-2-chlorobenzoic acid | A two-step process involving initial bromination followed by hydrolysis of the nitrile. wipo.int |

| 5-Bromo-2-aminobenzoic acid derivative | Diazotization, Chlorination, Hydrolysis | 5-Bromo-2-chlorobenzoic acid | This method, involving a Sandmeyer-type reaction, can offer high purity and yield. epo.orggoogle.comwipo.int |

Directed Ortho Metalation Strategies for Substituted Benzoates

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. acs.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent with high precision.

In the context of synthesizing the halogenated benzoate core, a carboxylate or a protected carboxyl group can act as a DMG. For example, a protected 2-chlorobenzoic acid derivative could be subjected to DoM to introduce a bromine atom at the 6-position. The choice of the directing group and the organolithium base is critical to avoid side reactions, such as nucleophilic attack at the carbonyl group. oup.comuwindsor.ca While direct ortho-lithiation of unprotected benzoic acids is possible, it can be challenging. acs.orgsemanticscholar.org Often, more robust directing groups like tertiary amides are used, although their subsequent hydrolysis to the carboxylic acid can be difficult. acs.org

| Directing Group | Base | Electrophile | Product Feature |

| Ester | s-BuLi/TMEDA | Br₂ or other bromine source | Directs lithiation to the ortho position. |

| Carboxylate | s-BuLi/TMEDA | Electrophilic halogen source | Can directly functionalize the benzoic acid. acs.org |

| Tertiary Amide | n-BuLi or s-BuLi | Halogenating agent | A powerful directing group, but requires a subsequent hydrolysis step. acs.org |

Multi-step Convergent Synthesis of Dihalo-Benzoate Scaffolds

A plausible convergent approach would begin with a readily available di-substituted benzene derivative. For instance, the synthesis could start from a chlorobenzoic acid derivative, which is then brominated to introduce the second halogen. The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. For example, methods for the synthesis of 5-bromo-2-chlorobenzoic acid have been developed with high selectivity and yield. google.compatsnap.com In one such process, 2-chlorobenzoic acid is used as the starting material and is subjected to a mono-bromination reaction. patsnap.com

The general steps in a convergent synthesis for a dihalo-benzoate scaffold might include:

Functionalization of a starting aromatic ring: This could involve reactions such as chlorination or bromination of a suitable benzoic acid precursor.

Introduction of other directing groups: Strategic placement of activating or deactivating groups to control the position of subsequent substitutions.

Converging the fragments: Although not a classic fragment convergence for this specific molecule, the principle of building up complexity in a controlled, step-wise manner from simpler, functionalized precursors is applied.

The development of synthetic routes for complex scaffolds like 1,4-benzodiazepines often employs convergent strategies, which highlights the utility of this approach in medicinal chemistry for creating diverse molecular architectures. nih.gov

Formation of the Methyl Ester Functionality

The methyl ester group in Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is typically introduced by esterification of the corresponding carboxylic acid precursor, 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid. chemicalbook.com Several methods are available for this transformation.

Fischer Esterification Variants for Carboxylic Acid Precursors

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. academicpublishers.orgyoutube.com In the context of synthesizing Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, this would involve reacting 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. usm.myresearchgate.netyoutube.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used. youtube.comucla.edu Modern variations of this reaction utilize microwave assistance to reduce reaction times and potentially improve yields. academicpublishers.orgresearchgate.netresearchgate.netsemanticscholar.org The use of solid acid catalysts, such as a titanium-zirconium solid acid, has also been reported for the synthesis of various methyl benzoates, offering the advantage of easier catalyst separation and reuse. mdpi.comresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Carboxylic Acid | The substrate to be esterified (e.g., 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid). | The structure of the acid can affect reaction rates. |

| Alcohol | The nucleophile that forms the ester (e.g., methanol). | Often used in excess to shift the equilibrium. |

| Acid Catalyst | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic (e.g., H₂SO₄, HCl). | Essential for the reaction to proceed at a reasonable rate. |

| Temperature | Typically heated to reflux to increase the reaction rate. | Higher temperatures favor faster reaction times. |

| Water Removal | Removal of the water byproduct shifts the equilibrium towards the products. | Can be achieved through azeotropic distillation or desiccants. |

Esterification using Methylating Agents

Alternatively, the methyl ester can be formed using specific methylating agents. These reactions often proceed under milder conditions and can be advantageous for sensitive substrates.

Diazomethane (B1218177): Carboxylic acids react readily with diazomethane (CH₂N₂) to form methyl esters. libretexts.orglibretexts.org The reaction is typically fast and high-yielding. The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane, followed by a nucleophilic attack of the carboxylate on the methylated diazomethane intermediate. libretexts.orglibretexts.org

Dimethyl Sulfate (B86663): Dimethyl sulfate ((CH₃)₂SO₄) is another effective methylating agent. The carboxylic acid is usually first deprotonated with a base, such as potassium carbonate, to form the more nucleophilic carboxylate anion, which then reacts with dimethyl sulfate. sciencemadness.org

Trimethylsilyldiazomethane (TMSD): This is a safer alternative to diazomethane and is also used for the methylation of carboxylic acids. The mechanism is believed to involve the formation of a diazonium ion and a nucleophilic carboxylate, which then react to form the methyl ester. researchgate.net

| Agent | Formula | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazomethane | CH₂N₂ | Mild, often at room temperature. | High yield, clean reaction. | Toxic and potentially explosive. |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Requires a base (e.g., K₂CO₃) and a solvent like acetone. | Effective and relatively inexpensive. | Highly toxic and corrosive. |

| Trimethylsilyldiazomethane (TMSD) | (CH₃)₃SiCHN₂ | Mild conditions, often with methanol. | Safer alternative to diazomethane. | More expensive. |

Transesterification Reactions with Methyl Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. ucla.edu While less common for the primary synthesis of a methyl ester from a carboxylic acid, if a different ester of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid were available, it could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of an acid or base catalyst. ucla.edu The large excess of methanol helps to drive the equilibrium towards the desired methyl ester product.

Installation of the Benzyloxy Ether Moiety

The benzyloxy group is a key feature of the target molecule. Its introduction is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis.

Williamson Ether Synthesis in Aromatic Systems

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. khanacademy.org It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the synthesis of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, this would involve the reaction of a phenoxide with benzyl halide.

The general steps for installing the benzyloxy group via Williamson ether synthesis would be:

Formation of the Phenoxide: A hydroxyl-substituted precursor, such as methyl 6-bromo-2-chloro-3-hydroxybenzoate, is treated with a strong base (e.g., sodium hydride, potassium carbonate) to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide anion. francis-press.comjk-sci.com

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an Sₙ2 reaction. masterorganicchemistry.comjk-sci.comorganicchemistrytutor.com This displaces the halide and forms the desired benzyloxy ether linkage.

Mitsunobu Reaction for Benzyloxy Ether Formation

The Mitsunobu reaction is a versatile and powerful method in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, including ethers, with a net inversion of stereochemistry at the alcohol carbon. wikipedia.orgbyjus.com In the context of synthesizing Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, this reaction is ideally suited for the O-alkylation of a phenolic precursor, such as Methyl 6-bromo-2-chloro-3-hydroxybenzoate, using benzyl alcohol.

Mechanism and Key Steps:

Betaine Formation: Triphenylphosphine (B44618), a nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct, often referred to as a betaine. byjus.com

Proton Transfer: The acidic phenolic hydroxyl group of the benzoate precursor protonates the betaine. This step is crucial and generally requires the nucleophile to have a pKa of less than 13. wikipedia.org

Alkoxyphosphonium Ion Formation: The resulting phenoxide ion attacks the now-activated phosphorus atom, displacing the hydrazine (B178648) derivative and forming a key intermediate, an aryloxyphosphonium salt. organic-chemistry.org

SN2 Displacement: The alkoxide generated from benzyl alcohol (the external nucleophile in this etherification) performs an Sₙ2-type displacement on the activated phenolic substrate. However, in the standard reaction where an alcohol is the substrate and a separate nucleophile is added, the added nucleophile attacks the alkoxyphosphonium salt. For phenol (B47542) etherification, the phenol itself is the acidic component (pronucleophile), and the alcohol to be attached (benzyl alcohol) is activated. The phenoxide attacks the resulting alkoxyphosphonium ion. This results in the formation of the desired benzyl phenyl ether and triphenylphosphine oxide. organic-chemistry.org

The reaction is typically carried out in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. jk-sci.comcommonorganicchemistry.com The order of reagent addition can be critical; often, the phenol, benzyl alcohol, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate. wikipedia.org

| Reagent/Parameter | Typical Condition/Compound | Purpose/Role | Reference |

| Phenolic Substrate | Methyl 6-bromo-2-chloro-3-hydroxybenzoate | Starting material with hydroxyl group | N/A |

| Alcohol | Benzyl Alcohol | Source of the benzyloxy group | jk-sci.com |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol, is oxidized | wikipedia.orgjk-sci.com |

| Azodicarboxylate | DEAD or DIAD | Oxidant, is reduced | wikipedia.orgjk-sci.com |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Anhydrous, aprotic medium | jk-sci.comcommonorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and side reactions | wikipedia.org |

| Yield | Generally high (70-95%) | Varies with substrate and specific conditions | rsc.orgnih.gov |

Protection Strategies for Phenolic Intermediates

In multi-step organic synthesis, the presence of multiple reactive functional groups necessitates the use of protecting groups to ensure chemoselectivity. wikipedia.org A phenolic hydroxyl group is acidic and nucleophilic, making it susceptible to reaction under a wide range of conditions (e.g., basic, oxidative). Therefore, its temporary protection is often a critical strategic consideration. researchgate.net The benzyl group, which forms the benzyloxy ether in the target molecule, is itself an excellent and widely used protecting group for phenols. libretexts.org

The selection of an appropriate protecting group is guided by several factors: ease and efficiency of installation, stability under the conditions of subsequent reaction steps, and ease of selective removal (deprotection) without affecting the rest of the molecule. uchicago.edu

Common Protecting Groups for Phenols:

Benzyl (Bn) Ethers: As in the target molecule, benzyl ethers are a robust choice.

Introduction: Can be formed under Williamson ether synthesis conditions (e.g., benzyl bromide with a base like K₂CO₃ or NaH) or via the Mitsunobu reaction. ias.ac.in

Stability: Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. uwindsor.ca

Removal: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that is often compatible with many other functional groups. wikipedia.org They can also be cleaved by strong acids or dissolving metal reduction, though these methods are less selective.

Silyl (B83357) Ethers: A versatile class of protecting groups with tunable stability.

Examples: Trimethylsilyl (B98337) (TMS), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS).

Introduction: Formed by reacting the phenol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole (B134444) or triethylamine. harvard.edu

Stability: Stability towards hydrolysis and acidic conditions increases with the steric bulk of the alkyl groups on the silicon atom (TIPS > TBDMS > TMS). harvard.edu They are generally stable to non-acidic, non-fluoride conditions.

Removal: Most commonly removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.orgharvard.edu

Methyl Ethers: Very stable protecting groups.

Introduction: Formed using reagents like dimethyl sulfate or methyl iodide with a base. highfine.com

Stability: Extremely robust and stable to most reaction conditions except for very strong acids.

Removal: Cleavage is difficult and often requires harsh, strongly acidic reagents like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI). highfine.com

Acetal Ethers: These groups are sensitive to acid.

Examples: Methoxymethyl (MOM) and Tetrahydropyranyl (THP).

Introduction: Typically installed using reagents like MOM-Cl or dihydropyran under basic or acidic catalysis, respectively. libretexts.orghighfine.com

Stability: Stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid. uwindsor.cahighfine.com

Removal: Cleaved under mild acidic conditions (e.g., HCl in THF/water or acetic acid). libretexts.org

| Protecting Group | Introduction Reagents | Stable To | Labile To (Deprotection) |

| Benzyl (Bn) | BnBr, NaH or K₂CO₃ | Acid, Base, Oxidants, Reductants | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Base, mild Acid | H⁺, F⁻ (e.g., TBAF) |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | Base, moderate Acid | H⁺, F⁻ (e.g., TBAF) |

| Methyl (Me) | MeI or Me₂SO₄, Base | Strong Acid, Base, etc. | BBr₃, TMSI |

| Methoxymethyl (MOM) | MOMCl, DIEA | Base, Nucleophiles | Aqueous Acid |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), H⁺ | Base, Nucleophiles | Aqueous Acid |

In the synthesis of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, the choice to install the benzyl group serves a dual purpose: it is a key structural component of the final molecule and simultaneously acts as a highly effective protecting group for the phenolic oxygen, rendering it inert to many subsequent chemical transformations that might be planned in a longer synthetic sequence.

Reactivity and Chemical Transformations of Methyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate

Transformations Involving the Aryl Halides (Bromine and Chlorine)

The primary sites for chemical transformation on the aromatic core of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate are the carbon-halogen bonds. The inherent difference in bond strength and reactivity between the C-Br and C-Cl bonds (C-Br being weaker and more susceptible to oxidative addition in palladium catalysis) is a key determinant in the regioselectivity of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions at C-6 (Bromine)

The bromine atom at the C-6 position is the more reactive site for palladium-catalyzed cross-coupling reactions. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating preferential oxidative addition of the palladium(0) catalyst. This allows for a range of carbon-carbon and carbon-heteroatom bond formations selectively at this position, while leaving the C-2 chlorine atom intact for potential subsequent transformations.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, this reaction would selectively occur at the C-6 position, coupling the aryl bromide with a variety of organoboron reagents, such as aryl or vinyl boronic acids or their corresponding esters. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | Data not available |

| 3 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | Data not available |

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings on similar substrates. Specific experimental data for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is not available in the provided search results.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. For Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, this reaction would be expected to proceed selectively at the C-6 bromine. The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, such as an amine.

Hypothetical Reaction Data for Sonogashira Coupling:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | Data not available |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 80 | Data not available |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (3) | Piperidine | DMF | 90 | Data not available |

This table is illustrative and based on general knowledge of Sonogashira couplings on similar substrates. Specific experimental data for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is not available in the provided search results.

The Heck coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene. With Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, the reaction would preferentially occur at the C-6 position. A palladium catalyst is used in the presence of a base to facilitate the reaction, which typically proceeds via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-beta-hydride elimination.

Hypothetical Reaction Data for Heck Coupling:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | Data not available |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | Data not available |

| 3 | Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 130 | Data not available |

This table is illustrative and based on general knowledge of Heck couplings on similar substrates. Specific experimental data for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is not available in the provided search results.

The Kumada and Negishi coupling reactions are powerful methods for C-C bond formation, utilizing organomagnesium (Grignard) and organozinc reagents, respectively. These reactions would also be expected to show high selectivity for the C-6 bromine in Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate due to the higher reactivity of the C-Br bond.

Hypothetical Reaction Data for Kumada and Negishi Couplings:

| Coupling | Organometallic Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) (5) | THF | 65 | Data not available |

| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ (3) | THF | 70 | Data not available |

| Kumada | Vinylmagnesium bromide | PdCl₂(dppf) (2) | Diethyl ether | 35 | Data not available |

| Negishi | Phenylzinc chloride | Pd(OAc)₂/SPhos (2/4) | Dioxane | 100 | Data not available |

This table is illustrative and based on general principles of Kumada and Negishi couplings. Specific experimental data for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is not available in the provided search results.

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium species can then be quenched with a variety of electrophiles.

In Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, several functional groups could potentially direct metalation. The methyl ester, after in-situ conversion to a carboxylate or a related directing group by the organolithium reagent, is a known DMG. The benzyloxy group and the halogen atoms can also influence the site of deprotonation. The carboxylate group is a powerful directing group, which would favor lithiation at an adjacent position. Given the substitution pattern, deprotonation would likely be directed to the C-5 position, which is ortho to the C-6 bromine and meta to the ester. The chloro and benzyloxy groups would also exert an electronic influence on the acidity of the ring protons. The competition between these directing effects would ultimately determine the regiochemical outcome of the metalation. Subsequent quenching with an electrophile, such as an alkyl halide, carbon dioxide, or a ketone, would introduce a new substituent at the metalated position.

Chemoselective Functionalization of Orthogonal Halogen Atoms

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring opens up the possibility for chemoselective functionalization through transition metal-catalyzed cross-coupling reactions. The reactivity difference between aryl bromides and aryl chlorides in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is well-documented. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). This difference in reactivity can be exploited to achieve selective functionalization at the C-6 position (C-Br) while leaving the C-2 position (C-Cl) intact.

For instance, a Suzuki-Miyaura coupling using a palladium catalyst with a suitable ligand and a boronic acid derivative would be expected to proceed selectively at the C-Br bond under carefully controlled conditions. Similarly, a Buchwald-Hartwig amination could be performed chemoselectively at the C-6 position. Following the initial functionalization at the C-Br bond, the less reactive C-Cl bond could then be subjected to a second, more forcing, cross-coupling reaction to install a different substituent, allowing for the synthesis of highly substituted, unsymmetrical benzene (B151609) derivatives.

Table 2: General Conditions for Chemoselective Cross-Coupling of Aryl Bromides in the Presence of Aryl Chlorides

| Reaction Type | Catalyst/Ligand System | Typical Conditions |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 80-100 °C |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | NaOt-Bu, Toluene, 100 °C |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt-60 °C |

These are general conditions and would require optimization for the specific substrate.

Reactions of the Methyl Ester Group

Hydrolysis to the Carboxylic Acid

The methyl ester group of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The presence of a bulky chloro substituent at the ortho position can introduce steric hindrance, potentially slowing down the rate of hydrolysis compared to an unsubstituted methyl benzoate (B1203000).

Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a co-solvent like methanol (B129727) or ethanol. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. For sterically hindered esters, more forcing conditions such as higher temperatures or the use of phase-transfer catalysts may be necessary to achieve complete conversion.

Acid-catalyzed hydrolysis is typically performed using a strong acid, such as sulfuric acid or hydrochloric acid, in aqueous media. The reaction is an equilibrium process and often requires elevated temperatures to proceed at a reasonable rate.

Reduction to the Primary Alcohol

The methyl ester can be reduced to the corresponding primary alcohol, (3-(benzyloxy)-6-bromo-2-chlorophenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems, which could potentially effect the reduction. Another option for the reduction of esters to aldehydes, if desired, would be the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. However, for the complete reduction to the primary alcohol, LiAlH₄ remains the reagent of choice.

Aminolysis to Amides

The methyl ester functionality of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding amides. This reaction, known as aminolysis, typically proceeds via a nucleophilic acyl substitution mechanism. The reaction is influenced by the nature of the amine, the reaction temperature, and the presence of catalysts.

Primary and secondary amines can be used to convert the methyl ester to the corresponding N-substituted amides. The reaction generally requires elevated temperatures to proceed at a reasonable rate. The general transformation is outlined below:

Reaction Scheme:

The reactivity of the amine plays a crucial role in the reaction outcome. Less sterically hindered and more nucleophilic amines are expected to react more readily. Due to the steric hindrance around the ester group from the adjacent chloro and benzyloxy substituents, forcing conditions such as high temperatures or the use of a large excess of the amine may be necessary to achieve high conversion.

| Amine Type | Expected Reactivity | Potential Conditions | Product Class |

| Primary Amines (e.g., benzylamine) | Moderate to high | Neat amine, elevated temperature (e.g., 100-150 °C) | N-substituted benzamide |

| Secondary Amines (e.g., diethylamine) | Moderate | High temperature, sealed vessel | N,N-disubstituted benzamide |

| Ammonia (B1221849) | Low to moderate | Aqueous or alcoholic ammonia, high pressure and temperature | Primary benzamide |

Kinetic studies on the aminolysis of related aryl esters suggest that the reaction proceeds through a tetrahedral intermediate. nih.govresearchgate.net The rate of the reaction can be influenced by the basicity of the amine and the nature of the substituents on the aromatic ring. nih.govresearchgate.net

Transesterification Reactions

Base-Catalyzed Transesterification: This method involves the use of an alkoxide base, such as sodium ethoxide in ethanol, to generate a new ester. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is typically used as the solvent. masterorganicchemistry.com

Reaction Scheme (Base-Catalyzed):

Acid-Catalyzed Transesterification (Fischer Esterification): In the presence of a strong acid catalyst, such as sulfuric acid, the ester can react with an alcohol to form a new ester. masterorganicchemistry.comyoutube.comuomustansiriyah.edu.iq This is an equilibrium process, and using a large excess of the reactant alcohol is necessary to favor the formation of the product. masterorganicchemistry.comuomustansiriyah.edu.iq

Reaction Scheme (Acid-Catalyzed):

The steric hindrance from the ortho-chloro and ortho-benzyloxy groups may slow down the rate of transesterification. researchgate.net Higher boiling alcohols may require higher reaction temperatures and longer reaction times.

| Catalyst Type | Typical Reagents | Key Considerations |

| Base | NaOR in ROH | Sensitive to base-labile functional groups. |

| Acid | H2SO4, HCl, TsOH in ROH | Potential for side reactions if other acid-sensitive groups are present. |

Modifications of the Benzyloxy Protecting Group

The benzyloxy group is a common protecting group for phenols and can be removed under various conditions. The choice of deprotection method is critical to avoid undesired reactions with the other functional groups present in the molecule, particularly the aryl halides.

Catalytic Hydrogenation for Deprotection to Phenol (B47542)

Catalytic hydrogenation is a widely used method for the deprotection of benzyl (B1604629) ethers. organic-chemistry.orgjk-sci.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. jk-sci.com The reaction results in the cleavage of the benzyl-oxygen bond to yield the corresponding phenol and toluene. organic-chemistry.org

Reaction Scheme:

A significant challenge in the catalytic hydrogenation of this substrate is the potential for concurrent dehalogenation of the aryl bromide and chloride. Aryl halides can be reduced under these conditions. However, selective debenzylation in the presence of aryl chlorides has been achieved by the addition of certain additives, such as chloride salts. researchgate.net The choice of solvent can also influence the selectivity of the reaction. jk-sci.comatlanchimpharma.com

| Catalyst | Hydrogen Source | Potential Side Reactions | Notes |

| Pd/C | H2 gas | Dehalogenation (removal of Br and Cl) | Additives may be required to improve selectivity. researchgate.net |

| Pd(OH)2/C | H2 gas | Dehalogenation | Pearlman's catalyst, sometimes shows different selectivity. atlanchimpharma.com |

| Pd/C | Transfer hydrogenation (e.g., 1,4-cyclohexadiene, ammonium (B1175870) formate) | Dehalogenation | Can sometimes offer milder conditions. organic-chemistry.orgjk-sci.com |

Lewis Acid-Mediated Cleavage Reactions

Lewis acids can be employed to cleave benzyl ethers. atlanchimpharma.comwikipedia.org Strong Lewis acids such as boron trichloride (B1173362) (BCl3) or aluminum chloride (AlCl3) are effective for this transformation. atlanchimpharma.com The reaction is thought to proceed via coordination of the Lewis acid to the ether oxygen, followed by cleavage of the carbon-oxygen bond. atlanchimpharma.com These reactions are often carried out at low temperatures to control reactivity and selectivity. atlanchimpharma.comresearchgate.net

Reaction Scheme:

This method is often advantageous when catalytic hydrogenation is not feasible due to the presence of reducible functional groups. The use of cation scavengers can sometimes improve the efficiency of these reactions. organic-chemistry.orgresearchgate.net

| Lewis Acid | Typical Conditions | Advantages |

| Boron trichloride (BCl3) | DCM, low temperature (e.g., -78 °C to 0 °C) | Effective for cleaving aryl benzyl ethers. atlanchimpharma.com |

| Aluminum chloride (AlCl3) | DCM or other inert solvent | Can be a potent Lewis acid for this transformation. atlanchimpharma.com |

| Boron tribromide (BBr3) | DCM, low temperature | Generally more reactive than BCl3, may offer different selectivity. |

Alternative Methods for Benzyloxy Ether Removal

Besides catalytic hydrogenation and Lewis acid-mediated cleavage, several other methods can be utilized for the deprotection of benzyl ethers.

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. organic-chemistry.orgwikipedia.org For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, particularly for p-methoxybenzyl ethers, although it has been reported to work for simple benzyl ethers as well, sometimes with photoirradiation. organic-chemistry.org Ozone has also been reported to remove benzyl ethers. organic-chemistry.orgwikipedia.org Another method involves oxidation with a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant. organic-chemistry.org

Reductive Cleavage with Dissolving Metals: Treatment with sodium or lithium in liquid ammonia can also effect the cleavage of benzyl ethers. wikipedia.org This method, however, may also reduce the aromatic ring or cause dehalogenation.

Other Reagent Systems: A combination of diphenylphosphine (B32561) (HPPh2) and potassium tert-butoxide (tBuOK) has been reported as a mild and metal-free method for the deprotection of aryl benzyl ethers. rsc.org

| Method | Reagents | Characteristics |

| Oxidative Cleavage | DDQ, Ozone, Nitroxyl radical/PIFA | Avoids the use of hydrogen and heavy metal catalysts. organic-chemistry.orgorganic-chemistry.org |

| Dissolving Metal Reduction | Na/NH3, Li/NH3 | Powerful reducing conditions, potential for over-reduction. wikipedia.org |

| Metal-Free Cleavage | HPPh2/tBuOK | Mild conditions with good functional group compatibility. rsc.org |

Applications of Methyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate As a Synthetic Building Block

Precursor in Medicinal Chemistry Scaffolds

The polysubstituted aromatic ring of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate makes it a potentially valuable starting material for the synthesis of complex medicinal chemistry scaffolds. The orthogonal reactivity of the bromo, chloro, and ester functionalities, combined with the protecting nature of the benzyl (B1604629) ether, allows for sequential and site-selective modifications.

Design and Synthesis of Novel Aromatic Systems for Biological Exploration

While no specific studies detailing the use of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate for the design of novel aromatic systems were identified, its structure lends itself to such applications. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce diverse aryl, heteroaryl, or alkynyl substituents. This would enable the generation of a library of novel aromatic compounds for biological screening. The chloro group, being less reactive in palladium-catalyzed cross-coupling reactions, could be retained for subsequent transformations or serve as a key interaction point in a biological target.

Development of Substituted Benzoate (B1203000) Architectures

The core structure of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a substituted benzoate, a common motif in pharmacologically active molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the exploration of structure-activity relationships by modifying this position. The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be further functionalized. This versatility makes it a theoretical precursor for a wide range of substituted benzoate architectures.

Strategic Incorporation into Complex Heterocyclic Systems

Although direct examples are not available, the functional groups on Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate could facilitate its incorporation into complex heterocyclic systems. For instance, the carboxylic acid derivative could be used in condensation reactions to form heterocycles such as benzoxazinones or quinazolinones. The bromo and chloro substituents could also participate in intramolecular cyclization reactions to form fused ring systems, which are prevalent in many biologically active compounds.

Role in Natural Product Synthesis

The structural features of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate suggest its potential as a building block in the total synthesis of natural products, particularly those containing highly substituted aromatic moieties.

Construction of Aromatic Moieties in Complex Biomolecules

Many complex natural products contain polysubstituted benzene (B151609) rings. Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate could, in principle, serve as a precursor to such moieties. The existing substitution pattern could be elaborated through a series of selective reactions to match the substitution pattern of a target natural product. The benzyloxy group offers a protected phenol, a common feature in natural products, which can be unveiled at a later stage of the synthesis.

Enabling Divergent Synthetic Pathways to Natural Product Analogues

A key strategy in modern synthetic chemistry is the development of divergent pathways that allow for the synthesis of multiple natural product analogues from a common intermediate. Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, with its multiple, orthogonally reactive sites, is a hypothetical candidate for such an approach. Each functional group could be independently manipulated to generate a diverse set of analogues, which could then be used to probe the biological activity of the natural product and identify key structural features for its function.

Intermediate in Specialty Chemical Production

Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a polysubstituted aromatic compound with significant potential as an intermediate in the synthesis of a wide array of specialty chemicals. The unique arrangement of its functional groups—a bromine atom, a chlorine atom, a benzyloxy group, and a methyl ester—offers multiple reaction sites. This allows for controlled, stepwise modifications, making it a valuable precursor for complex molecular architectures.

The presence of two different halogen atoms (bromine and chlorine) on the benzene ring is particularly noteworthy. This differential halogenation allows for selective participation in various cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective introduction of different substituents. This feature is highly advantageous in creating diverse chemical libraries for screening purposes or for the targeted synthesis of high-value molecules.

Fine Chemical Manufacturing and Process Development

In the realm of fine chemical manufacturing, intermediates like Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate are instrumental in multi-step synthetic processes. Fine chemicals are produced in smaller quantities compared to bulk chemicals but are characterized by their high purity and complex structures. They are the essential components of pharmaceuticals, agrochemicals, and other specialized products. The synthetic utility of aryl halides is well-established in this sector, where they serve as fundamental building blocks. researchgate.net

The development of robust and efficient manufacturing processes relies on the reliability and reactivity of starting materials. The structure of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate allows for its integration into various synthetic routes. For example, the methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This versatility is crucial for process development, where optimizing reaction conditions and yields is paramount.

Table 1: Potential Synthetic Transformations of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

| Functional Group | Potential Reaction | Resulting Functional Group |

| Bromo | Suzuki Coupling | Aryl |

| Bromo | Sonogashira Coupling | Alkynyl |

| Bromo | Buchwald-Hartwig Amination | Amino |

| Chloro | Nucleophilic Aromatic Substitution | Various Nucleophiles |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Benzyloxy | Hydrogenolysis | Phenol |

The benzyloxy group in the molecule serves a dual purpose. It can act as a protecting group for the hydroxyl functionality, which can be deprotected under specific conditions later in the synthetic sequence. Benzyl ethers are known to be stable protecting groups that can withstand a variety of reaction conditions. researchgate.net Alternatively, the benzyloxy moiety can be an integral part of the final molecule's structure, contributing to its desired biological or physical properties. The introduction of a benzyloxy group has been shown to enhance the potency of certain biologically active compounds. acs.org

Development of Advanced Organic Materials

The development of advanced organic materials, such as those used in electronics and photonics, often relies on the precise synthesis of molecules with specific electronic and photophysical properties. Halogenated aromatic compounds are key precursors in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and organic semiconductors. researchgate.net

Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can serve as a building block for such materials. The halogen atoms provide handles for polymerization reactions, such as Suzuki or Stille coupling, to create extended π-conjugated systems. The benzyloxy group can be used to tune the solubility and processing characteristics of the resulting polymers or to introduce specific functionalities. The ability to create well-defined, complex aromatic structures is essential for tailoring the performance of organic electronic devices.

Research into novel organic materials often involves the synthesis and evaluation of a wide range of derivatives. The reactivity of this compound allows for the systematic modification of its structure to investigate structure-property relationships. For instance, replacing the bromo and chloro substituents with different aromatic or heteroaromatic groups can significantly alter the electronic properties of the resulting molecule. This modular approach is a powerful tool for the rational design of new materials with optimized performance.

Advanced Analytical Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, a suite of NMR experiments would be necessary.

¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, and the methyl protons of the ester group. The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton relationships.

¹³C NMR: Carbon-13 NMR would identify all unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), the methylene carbon of the benzyloxy group, and the methyl carbon of the ester. The chemical shifts of these signals would be indicative of their electronic environment.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete connectivity of the molecule. COSY would confirm proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments and confirming the substitution pattern on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, HRMS would provide a high-accuracy mass measurement of the molecular ion. This data would be used to confirm the molecular formula, C₁₅H₁₂BrClO₃. The isotopic pattern observed would be characteristic of a molecule containing both bromine and chlorine atoms. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate would be expected to show characteristic absorption bands for:

The C=O (carbonyl) stretch of the ester group, typically in the region of 1720-1740 cm⁻¹.

The C-O stretches of the ester and ether linkages.

The aromatic C=C stretching vibrations.

The aromatic and aliphatic C-H stretching vibrations.

The C-Br and C-Cl stretching vibrations, which appear at lower frequencies.

Single Crystal X-ray Diffraction for Solid-State Structure Confirmation

Should Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate be a crystalline solid, single-crystal X-ray diffraction would provide unambiguous confirmation of its three-dimensional structure in the solid state. This technique would determine the precise spatial arrangement of all atoms in the molecule, including bond lengths, bond angles, and torsional angles. It would also reveal information about the crystal packing and any intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying the components of a mixture. A suitable HPLC method would be developed using an appropriate stationary phase (e.g., C18) and mobile phase to resolve Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate from any starting materials, byproducts, or impurities. The purity would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography could also be used for purity assessment. Coupled with a mass spectrometer (GC-MS), this technique would provide both retention time and mass spectral data for the compound and any impurities.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, etc.) in a compound. The experimentally determined percentages of carbon and hydrogen for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate would be compared with the theoretical values calculated from its molecular formula (C₁₅H₁₂BrClO₃) to further validate its empirical formula and purity.

Computational and Theoretical Studies of Methyl 3 Benzyloxy 6 Bromo 2 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, DFT calculations would provide valuable insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure: DFT calculations could determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For instance, a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related benzyloxy-containing compound, calculated a HOMO-LUMO gap of 4.3337 eV. nih.gov Similar calculations for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate would elucidate the influence of the bromine and chlorine substituents on the electronic properties of the benzene (B151609) ring.

Reactivity Prediction: DFT can be used to calculate various reactivity descriptors. For example, the distribution of electrostatic potential on the molecular surface would reveal regions susceptible to nucleophilic or electrophilic attack. The presence of electron-withdrawing groups (chloro and bromo) and an electron-donating group (benzyloxy) would create a complex electronic landscape, which DFT could map in detail. Theoretical analyses of electrophilic aromatic bromination, for example, have successfully used ab initio calculations to predict regioselectivity, and similar principles could be applied here. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |

| Mulliken Atomic Charges | (Charge values for each atom) | Shows partial charge distribution |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools to explore these aspects.

Conformational Analysis: This involves identifying the stable arrangements of atoms in the molecule (conformers) and their relative energies. Due to the presence of rotatable bonds, particularly in the benzyloxy group, Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can adopt multiple conformations. A systematic conformational search would reveal the lowest energy (most stable) conformer and the energy barriers between different conformations.

Reaction Pathway Modeling and Transition State Investigations

Computational modeling can be employed to study the mechanisms of chemical reactions involving Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate. This involves mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products.

Reaction Pathway Modeling: For a given reaction, such as nucleophilic substitution at the ester group or on the aromatic ring, computational methods can model the step-by-step process. This would involve identifying any intermediate structures that are formed during the reaction.

Transition State Investigations: A key aspect of reaction pathway modeling is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. While specific studies on this molecule are absent, theoretical examinations of reactions like the electrophilic aromatic bromination of anisole (B1667542) provide a framework for how such investigations would be conducted, including the calculation of transition-state energies. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Principles Applied to Structural Analogues (excluding biological activity data)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. While typically used for predicting biological activity, the principles of QSAR can be applied to physicochemical properties as well.

For a series of structural analogues of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, a QSAR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. This would involve:

Defining a set of structural analogues: This would include molecules with variations in the substituents on the benzene ring or modifications to the benzyloxy or methyl ester groups.

Calculating molecular descriptors: For each analogue, a range of numerical descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Developing a mathematical model: Statistical methods, such as multiple linear regression or partial least squares, would be used to build an equation that correlates the descriptors with the property of interest.

While no QSAR studies specifically targeting Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate and its analogues for non-biological properties were found, numerous studies have applied QSAR principles to various classes of aromatic compounds to predict properties like toxicity. sciepub.comnih.govnih.gov These studies establish the feasibility of using descriptors like hydrophobicity (logP) and electronic parameters (such as LUMO energy) to build predictive models.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The synthesis of halogenated aromatic compounds traditionally relies on methods that can be environmentally taxing. taylorfrancis.com Future research will likely focus on developing more eco-friendly pathways to Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate and its analogs.

Key areas of development include:

Alternative Halogenating Agents: Moving away from elemental bromine and chlorine towards safer, more sustainable halogen sources is a primary goal. Trihaloisocyanuric acids, for instance, are stable, easily handled reagents that offer a high atom economy for halogenation reactions. researchgate.net Research could explore the regioselective chlorination and bromination of a suitable benzyloxy-benzoate precursor using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), potentially catalyzed by solid acids like zeolites. researchgate.net

Oxidative Halogenation: Catalytic systems that use halide salts (e.g., NaBr, NaCl) in combination with a clean oxidant like hydrogen peroxide (H₂O₂) represent a greener approach. rsc.org The only byproduct in such reactions is water, making them highly sustainable. rsc.org Vanadium and molybdenum complexes are known to catalyze these transformations effectively. rsc.org

Solvent Minimization and Replacement: A significant portion of chemical process mass intensity comes from solvents. researchgate.net Future synthetic routes will aim to reduce solvent use or replace hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Flow chemistry systems, in particular, can dramatically reduce the volume of solvents required compared to traditional batch processes. researchgate.net

Below is a table comparing traditional and potential greener synthetic parameters for halogenation steps.

| Feature | Traditional Halogenation (e.g., Br₂) | Greener Halogenation (e.g., H₂O₂/HBr) |

| Halogen Source | Elemental Halogen (Br₂, Cl₂) | Halide Salt (NaBr, KBr) |

| Oxidant | None (direct reaction) | Hydrogen Peroxide (H₂O₂) or Air |

| Byproducts | Halogen Acids (HBr, HCl) | Water |

| Safety | High toxicity and handling risks | Safer, more stable reagents |

| Catalyst | Lewis Acids (FeBr₃, AlCl₃) | Vanadium or Molybdenum complexes |

Integration into Automated Synthesis and Flow Chemistry Platforms

The complexity of multistep syntheses, typical for molecules like Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, can be streamlined through automation and flow chemistry. These technologies offer enhanced control, safety, and efficiency over traditional batch production. amf.ch

Flow Chemistry: Continuous flow processes enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mt.com For the synthesis of this specific benzoate (B1203000), a multi-step flow process could be envisioned where sequential halogenation, benzylation, and esterification reactions occur in connected reactors without manual isolation of intermediates. acs.org This approach is particularly advantageous for managing potentially hazardous reagents or exothermic reactions safely in small, controlled volumes. mt.com

Automated Synthesis Platforms: Robotic systems can perform complex synthetic sequences with high fidelity and throughput. nih.govyoutube.com An automated platform could be programmed to synthesize a library of analogs of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate by systematically varying the starting materials and reagents. nih.gov This would accelerate the discovery of derivatives with desired properties by minimizing the time between design and data generation. youtube.com The integration of automated storage of reagents with liquid handling robots can create a fully autonomous workflow for synthesis and optimization. youtube.com

Novel Catalytic Systems for Chemoselective Transformations

The presence of multiple reactive sites (C-Br, C-Cl, and C-H bonds) on the aromatic ring of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate makes chemoselectivity a critical challenge. Novel catalytic systems are key to selectively functionalizing one site while leaving others intact.

Palladium and Norbornene Cooperative Catalysis: The Catellani reaction, which utilizes palladium and norbornene, is a powerful tool for the ortho-functionalization of aryl halides. researchgate.net This methodology could be adapted to introduce substituents at the C-H position adjacent to the chlorine atom, leveraging the directing effect of the existing groups.

Selective C-H Functionalization Catalysts: Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, have been developed for directing-group-assisted C-H activation. researchgate.netnih.gov Research could focus on designing catalysts that recognize a specific functional group on the molecule (e.g., the ester or benzyloxy group) to direct functionalization to a specific C-H bond, such as the one at the C-4 or C-5 position. jst.go.jp

Dual-Catalysis Systems: Employing two distinct catalysts that operate under compatible conditions can enable sequential or one-pot transformations at different sites. For example, a gold-catalyzed reaction could target one functional group, followed by a palladium-catalyzed cross-coupling at a halogen site. acs.org

The following table illustrates the potential for chemoselective cross-coupling reactions based on the relative reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions.

| Coupling Reaction | Reactivity at C-Br | Reactivity at C-Cl | Catalyst System Example |

| Suzuki Coupling | High | Low | Pd(PPh₃)₄, base (e.g., K₂CO₃) |

| Buchwald-Hartwig Amination | High | Low | Pd₂(dba)₃, ligand (e.g., XPhos) |

| Sonogashira Coupling | High | Low | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) |

| Heck Coupling | High | Low | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) |

Exploration of New Functionalization Strategies at Multiple Sites of Reactivity

Beyond modifying existing functional groups, future research will explore novel strategies to add complexity and value to the Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate core.

Multi-functionalization via Benzyne (B1209423) Intermediates: The generation of a benzyne intermediate from the aryl halide precursor could open pathways to installing two new substituents in a single step. acs.org Methodologies involving benzdiyne or tandem benzyne processes could potentially lead to the synthesis of highly substituted, complex aromatic structures from this scaffold. acs.org

Late-Stage Functionalization: This strategy focuses on modifying complex molecules in the final steps of a synthesis, which is highly valuable in drug discovery. nih.gov Research into late-stage C-H functionalization would allow for the direct introduction of new groups onto the aromatic ring without the need for pre-installed handles, enabling rapid diversification of the core structure. nih.gov

Sequential Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds can be exploited to perform sequential cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the more reactive C-Br bond, followed by a second, more forcing coupling reaction at the C-Cl bond to introduce a different substituent. This stepwise approach allows for the controlled and predictable assembly of complex, unsymmetrically substituted biaryl or other multi-component systems.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, and what critical reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate core. For example:

- Step 1: Bromination at the 6-position using or (N-bromosuccinimide) in , monitored by TLC.

- Step 2: Chlorination at the 2-position via electrophilic substitution with in the presence of .

- Step 3: Introduction of the benzyloxy group at the 3-position using benzyl bromide and a base (e.g., ) in anhydrous DMF.

Critical Conditions: - Temperature control (<0°C for bromination to avoid overhalogenation).

- Use of moisture-free solvents to prevent hydrolysis of intermediates.

- Purification via column chromatography (hexane:EtOAc gradient) to isolate the target compound .

Q. How can purity and structural integrity of Methyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate be validated?

Methodological Answer:

- Purity Analysis: HPLC with a C18 column (acetonitrile:water mobile phase, UV detection at 254 nm) confirms >95% purity.

- Structural Confirmation:

Advanced Research Questions

Q. How do the electronic effects of the bromo and chloro substituents influence regioselectivity in subsequent reactions (e.g., Suzuki coupling)?

Methodological Answer:

- Bromo Group: Acts as a strong electron-withdrawing group, activating the 6-position for nucleophilic attack.

- Chloro Group: Moderately deactivates the 2-position, directing cross-coupling reactions (e.g., Suzuki) to the bromine site.

Experimental Design: - Use Pd(PPh) catalyst with aryl boronic acids in THF/.

- Monitor regioselectivity via -NMR integration of coupling products.

- Computational modeling (DFT) predicts charge distribution and validates experimental outcomes .

Q. What strategies mitigate competing side reactions (e.g., ester hydrolysis) during functionalization of this compound?

Methodological Answer:

- Protection of Ester Group: Use silylating agents (e.g., TMSCl) to temporarily protect the ester during harsh reactions.

- Solvent Choice: Anhydrous DCM or THF minimizes hydrolysis.

- Low-Temperature Reactions: Maintain reactions at −20°C to slow down hydrolysis kinetics.

Case Study:

Hydrolysis rates decreased by 80% when using TMS-protected intermediates in Pd-mediated cross-coupling .